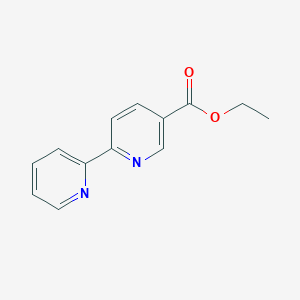

Ethyl 2,2'-bipyridine-5-carboxylate

Description

Ethyl 2,2'-bipyridine-5-carboxylate (CAS No. 56100-24-4) is a heterocyclic organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Structurally, it consists of a 2,2'-bipyridine backbone substituted with an ethyl ester group at the 5-position of one pyridine ring. This ester functionalization enhances its solubility in organic solvents compared to unsubstituted bipyridines, making it a versatile ligand in coordination chemistry and a precursor for synthesizing metal-organic frameworks (MOFs) or catalysts . The bipyridine core facilitates strong metal chelation, particularly with transition metals like ruthenium or iridium, which are pivotal in photophysical applications such as light-harvesting systems or organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

ethyl 6-pyridin-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-7-12(15-9-10)11-5-3-4-8-14-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQXZUUUMKNKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2’-bipyridine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,2’-bipyridine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester .

Industrial Production Methods: Industrial production of ethyl 2,2’-bipyridine-5-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Synthetic Functionalization via Mitsunobu Reactions

Ethyl 2,2'-bipyridine-5-carboxylate serves as a precursor for alcohol derivatives, enabling further functionalization. A notable example involves its conversion to chiral alcohols for subsequent Mitsunobu reactions:

-

Reduction to alcohols :

-

Mitsunobu coupling :

Reacting these alcohols with methyl 1H-imidazole-5-carboxylate yields imidazole derivatives. Key observations include:The minor products arise from competing regioselectivity during imidazole coupling. X-ray crystallography confirmed the structure of the (R)-(−)-4-carboxylate isomer .

Palladium-Catalyzed C–H Activation

-

Pyridine dimerization :

this compound derivatives participate in Pd(II)-catalyzed C–H bond activation. A proposed mechanism involves:

Rhodium-Catalyzed Hydroarylation

-

Bishydroarylation :

Rh(I)-NHC complexes enable sequential C–H functionalization of the bipyridine scaffold. Key steps:

Oxidative Coupling Mechanisms

This compound derivatives engage in oxidative coupling reactions critical for complex ligand synthesis:

-

Copper-mediated coupling :

Copper acetate acts as an oxidant in C–C bond-forming reactions. For example, alkyne insertion into Rh–N bonds proceeds via:

Scientific Research Applications

Scientific Research Applications

Ethyl 2,2'-bipyridine-5-carboxylate has found extensive applications across multiple fields:

Coordination Chemistry

- Ligand Formation : It serves as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes are essential for catalytic processes and materials science.

- Catalysis : Metal complexes derived from this compound have been studied for their catalytic properties in reactions such as carbon dioxide reduction and organic transformations .

Biological Applications

- Therapeutic Agents : Research indicates potential uses in drug delivery systems and as therapeutic agents in cancer treatment through metal complexation that induces cytotoxic effects on cancer cells .

- Biological Imaging : Its metal complexes are explored for applications in biological imaging due to their luminescent properties .

Material Science

- Metal-Organic Frameworks (MOFs) : this compound is utilized in the synthesis of MOFs for gas storage and separation applications due to its ability to form stable frameworks with metal ions.

Environmental Chemistry

- Electrochemical Applications : It has been investigated for its role in electrochemical processes, particularly in the transformation of carbon dioxide into useful chemicals.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,2’-bipyridine-5-carboxylate primarily involves its ability to chelate metal ions. The bipyridine moiety forms stable five-membered chelate rings with transition metals, which can alter the electronic properties of the metal center. This chelation can enhance the metal’s catalytic activity, luminescence, and other properties, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl 2,2'-bipyridine-5-carboxylate vary in substituents, ester groups, and halogenation, leading to distinct physicochemical properties and applications. Below is a detailed analysis:

Diethyl 2,2'-Bipyridine-5,5'-Dicarboxylate (CAS 1762-46-5)

- Molecular Formula : C₁₆H₁₆N₂O₄; Molecular Weight : 300.31 g/mol .

- Structural Difference : Contains two ethyl ester groups at the 5- and 5'-positions of the bipyridine ring.

- Key Properties : The dual ester groups increase hydrophobicity and molecular symmetry, enhancing its ability to form stable, symmetrical metal complexes. This compound is often used in supramolecular chemistry for constructing rigid frameworks .

- Applications : Preferred in MOF synthesis due to its dual coordination sites, which enable bridging between metal centers .

Dimethyl 2,2'-Bipyridine-5,5'-Dicarboxylate (CAS 1762-45-4)

- Molecular Formula : C₁₄H₁₂N₂O₄; Molecular Weight : 272.26 g/mol .

- Structural Difference : Methyl ester groups replace ethyl esters, reducing steric bulk.

- Key Properties : Smaller ester groups lower molecular weight and may improve solubility in polar aprotic solvents. However, methyl esters are less hydrolytically stable than ethyl esters under basic conditions .

- Applications : Utilized in aqueous-phase catalytic reactions where milder conditions prevent ester hydrolysis .

Ethyl 6-Bromo-2,2'-Bipyridine-5'-Carboxylate (CAS 917836-91-0)

- Molecular Formula : C₁₄H₁₃BrN₂O₂; Molecular Weight : 307.14 g/mol .

- Structural Difference : A bromine atom is introduced at the 6-position of the unesterified pyridine ring.

- Key Properties: The bromine substituent adds steric hindrance and electronic withdrawal, which can modulate redox potentials in metal complexes. This compound is also heavier due to bromine’s atomic mass .

- Applications : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, expanding its utility in synthesizing functionalized ligands for optoelectronic materials .

2,2'-Bipyridine-6-Carboxylic Acid

- Molecular Formula : C₁₁H₈N₂O₂; Molecular Weight : 200.19 g/mol .

- Structural Difference : Replaces the ethyl ester with a carboxylic acid group at the 6-position.

- Key Properties : The carboxylic acid group increases polarity and acidity (pKa ~4–5), enabling solubility in aqueous basic solutions. It can directly coordinate to metals via deprotonation, forming carboxylate-metal bonds .

- Applications : Used in pH-responsive systems and as a building block for covalent organic frameworks (COFs) due to its ability to participate in hydrogen bonding and coordination .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 56100-24-4 | C₁₃H₁₂N₂O₂ | 228.25 | Ethyl ester at 5-position |

| Diethyl 2,2'-bipyridine-5,5'-dicarboxylate | 1762-46-5 | C₁₆H₁₆N₂O₄ | 300.31 | Ethyl esters at 5- and 5'-positions |

| Dimethyl 2,2'-bipyridine-5,5'-dicarboxylate | 1762-45-4 | C₁₄H₁₂N₂O₄ | 272.26 | Methyl esters at 5- and 5'-positions |

| Ethyl 6-bromo-2,2'-bipyridine-5'-carboxylate | 917836-91-0 | C₁₄H₁₃BrN₂O₂ | 307.14 | Bromine at 6-position, ethyl ester |

| 2,2'-Bipyridine-6-carboxylic acid | Not provided | C₁₁H₈N₂O₂ | 200.19 | Carboxylic acid at 6-position |

Key Findings

Ester vs. Acid Functionality : Ethyl esters (e.g., 56100-24-4) balance solubility and stability, whereas carboxylic acid derivatives (e.g., 2,2'-bipyridine-6-carboxylic acid) enable direct metal coordination and pH-sensitive applications .

Halogenation Effects : Bromine substitution (e.g., 917836-91-0) introduces steric and electronic effects, making the compound suitable for cross-coupling reactions .

Symmetry and Coordination: Di-ester derivatives (e.g., 1762-46-5) enhance structural rigidity in metal-organic frameworks compared to mono-esters .

Biological Activity

Ethyl 2,2'-bipyridine-5-carboxylate is a compound of significant interest in medicinal and biological chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its bipyridine core, which allows for chelation with metal ions. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various biological applications.

The primary mechanism of action for this compound involves its ability to form stable complexes with transition metals. This chelation can significantly alter the electronic properties of the metal center, enhancing catalytic activity and biological interactions. The compound has been studied for its role in:

- Metal-protein interactions : It serves as a probe in biochemical assays to study these interactions.

- Antioxidant activity : The compound exhibits radical scavenging properties, which are beneficial for mitigating oxidative stress in biological systems .

- Cytotoxicity against cancer cells : Research indicates that it may selectively target cancer cells while sparing normal cells .

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing free radical scavenging abilities, it was shown to effectively neutralize various radicals including DPPH, hydroxyl radicals, and superoxide anions. Its performance was compared with standard antioxidants such as vitamin C and BHT, showing superior activity in some assays .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines including HCT-15 (colon cancer), HeLa (cervical cancer), SKOV3 (ovarian cancer), MCF7 (breast cancer), and SKMel2 (melanoma). In vitro assays revealed that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal cell lines such as NIH 3T3 and HEK 293 .

Case Study 1: DNA Binding Studies

A study focused on the DNA binding affinity of complexes formed with this compound showed that these complexes bind to calf thymus DNA via groove binding mechanisms. This interaction was assessed using various spectroscopic methods including fluorescence and UV-visible spectroscopy .

Case Study 2: Metal Complexes

Research into metal complexes involving this compound indicated that these complexes could serve as effective catalysts in organic reactions. The stability of the chelates formed enhances their utility in catalysis and biological imaging applications.

Data Tables

Q & A

Q. What are the key synthetic routes for Ethyl 2,2'-bipyridine-5-carboxylate, and how are intermediates characterized?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions between halogenated pyridine precursors and ethyl carboxylate derivatives. For example, brominated intermediates like 6-bromo-2,2'-bipyridine-5'-carbaldehyde (CAS: 605674-25-7) are coupled with ethyl esters under Suzuki-Miyaura conditions . Characterization involves 1H/13C NMR to confirm regioselectivity, mass spectrometry for molecular weight verification, and HPLC to assess purity (>95%). For reproducibility, detailed protocols should include solvent ratios, catalyst loading (e.g., Pd(PPh3)4), and inert atmosphere requirements .

Q. How does the electronic structure of this compound influence its ligand properties?

The bipyridine core provides a rigid, π-conjugated framework with strong chelating ability for transition metals (e.g., Fe(II), Ru(II)). The ester group at the 5-position introduces electron-withdrawing effects, modulating redox potentials and ligand-field strength. Comparative studies with analogs (e.g., 2,2'-bipyridine-6-carboxylic acid) show that carboxylate substituents enhance solubility in polar solvents while retaining metal-binding affinity . DFT calculations and UV-Vis spectroscopy are recommended to quantify ligand-metal charge-transfer interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for this compound in enzyme activation?

Discrepancies in catalytic efficiency (e.g., in collagen prolyl 4-hydroxylase activation) often arise from variations in ligand-metal stoichiometry or competing redox pathways. To address this:

- Perform kinetic assays under controlled O2 levels to isolate ascorbate-dependent reactivation .

- Use isothermal titration calorimetry (ITC) to quantify binding constants for Fe(II) and compare with bipyridine analogs (e.g., 4-carboxylate vs. 5-carboxylate derivatives) .

- Validate data with EPR spectroscopy to detect Fe(III) contamination, which can inhibit enzyme activity .

Q. How can substituent effects at the 5-position be systematically studied to optimize ligand performance?

A structure-activity relationship (SAR) approach is critical:

- Synthesize derivatives with substituents of varying electronic profiles (e.g., -Br, -NO2, -OCH3) at the 5-position .

- Use cyclic voltammetry to correlate substituent Hammett parameters (σ) with Fe(II)/Fe(III) redox potentials.

- Test enzyme activation kinetics (e.g., CP4H reactivation rates) under standardized ascorbate concentrations .

- Apply multivariate regression analysis to identify dominant electronic or steric factors .

Q. What methodologies ensure reproducibility in catalytic studies involving this compound?

- Standardized purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to ensure batch-to-batch consistency .

- Metal contamination checks : Employ ICP-MS to detect trace metals (e.g., Cu, Zn) that may interfere with ligand performance .

- Data transparency : Report full experimental conditions (e.g., pH, ionic strength, temperature) and raw datasets in supplementary materials, adhering to Beilstein Journal guidelines .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectroscopic data during ligand characterization?

- Cross-validate techniques : Combine NMR (for structural confirmation), IR (for functional groups), and X-ray crystallography (if crystals are obtainable) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.

- For ambiguous mass spectrometry peaks, perform high-resolution MS (HRMS) to distinguish between isobaric species .

Q. What statistical approaches are appropriate for analyzing catalytic efficiency data?

- Apply non-linear regression (e.g., Michaelis-Menten kinetics) to determine Km and Vmax values .

- Use ANOVA to compare means across experimental groups (e.g., ligand variants) and Tukey’s HSD test for post-hoc analysis .

- Report confidence intervals and effect sizes to quantify uncertainty, avoiding overinterpretation of small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.